Regiospecific Meta-Sulfonation Defines Structural Identity and Dye-Chromophore Outcome vs. the Para Isomer
The sulfonic acid group in EBASA is unequivocally positioned at the meta (3'-) site of the benzyl ring, a fact confirmed by a dedicated 1954 thesis study on the sulfonation of N-ethyl benzyl aniline . The para-substituted positional isomer, N-ethyl-N-(4'-sulfobenzyl)-aniline (CAS 92-60-4, m.p. 92–96 °C), is chemically distinct from EBASA (CAS 101-11-1, m.p. 238–247 °C), with a >140 °C melting point differential reflecting fundamentally different crystal packing . When EBASA condenses with o-sulfobenzaldehyde (OSBA), it forms the leuco base of Brilliant Blue FCF (C.I. 42090). If the para-isomer or non-sulfonated N-ethyl-N-benzylaniline (EBA) is used instead, the resulting triarylmethane dye exhibits a different absorption maximum and HPLC retention time—for instance, the EBA-derived subsidiary color absorbs at 633 nm with a retention time of ~10 min on Zorbax ODS, compared to 618 nm and ~8 min for the EA-derived subsidiary color .
| Evidence Dimension | Sulfonation regiospecificity and resulting triarylmethane dye chromophore identity |
|---|---|
| Target Compound Data | EBASA (meta-3'-sulfonic acid, CAS 101-11-1): m.p. 238–247 °C. Condensation with OSBA yields Brilliant Blue FCF (λ_max ~628 nm, RT ~6 min on Zorbax ODS, detection at 624 nm for Food Green No. 3) |
| Comparator Or Baseline | N-Ethyl-N-(4'-sulfobenzyl)-aniline (para isomer, CAS 92-60-4): m.p. 92–96 °C. N-Ethyl-N-benzylaniline (non-sulfonated, CAS 92-59-1): m.p. 34–36 °C, water-insoluble. EBA-derived subsidiary color: λ_max 633 nm, RT ~10 min |
| Quantified Difference | Melting point differential vs. para isomer: Δ >140 °C. Subsidiary dye λ_max shift: Δ 5–15 nm. HPLC RT shift: Δ 2–4 min on Zorbax ODS |
| Conditions | HPLC: Zorbax ODS column, 0.5% ammonium carbonate solution/methanol gradient elution; detection at 624 nm (Food Green No. 3) and 628 nm (Food Blue No. 1) |
Why This Matters
Substituting the para isomer yields a different dye chromophore with distinct spectrophotometric and chromatographic properties, causing the final food colorant to fail identity specifications (e.g., EBASA max. 0.30% by mass in Brilliant Blue FCF) .
- [1] Jirsa, C.N. The Sulphonation of N-Ethyl Benzyl Aniline. M.S. Thesis, Newark College of Engineering (NJIT), 1954. Proof presented that the sulfonic acid group is in the meta position in the benzyl radical. View Source
- [2] Kamikura, M. et al. Structures of Subsidiary Colors in Food Blue No. 1. J. Food Hyg. Soc. Japan, 1986, 27(1), 27–36. EA-subsidiary color: λ_max 618 nm, RT ~8 min; EBA-subsidiary color: λ_max 633 nm, RT ~10 min; B1: λ_max 628 nm, RT ~6 min. View Source
